Cas no 852877-61-3 ((2-cyclopropyl-4-pyridyl)methanamine)

(2-Cyclopropyl-4-pyridyl)methanamine is a versatile pyridine derivative featuring a cyclopropyl substituent at the 2-position and an aminomethyl group at the 4-position. This compound serves as a valuable intermediate in pharmaceutical and agrochemical synthesis due to its rigid cyclopropyl ring, which enhances steric and electronic properties. The primary amine functionality allows for further derivatization, enabling the formation of amides, imines, or other nitrogen-containing heterocycles. Its structural motif is particularly useful in medicinal chemistry for designing bioactive molecules with improved metabolic stability and binding affinity. The compound is typically handled under inert conditions to preserve its reactivity. Available in high purity, it is suitable for research and industrial applications requiring precise structural control.
(2-cyclopropyl-4-pyridyl)methanamine structure
852877-61-3 structure
Product Name:(2-cyclopropyl-4-pyridyl)methanamine
CAS No:852877-61-3
MF:C9H12N2
MW:148.204981803894
CID:3320190
PubChem ID:55285242
Update Time:2025-10-30

(2-cyclopropyl-4-pyridyl)methanamine Chemical and Physical Properties

Names and Identifiers

    • 4-PYRIDINEMETHANAMINE, 2-CYCLOPROPYL-
    • (2-cyclopropylpyridin-4-yl)methanamine
    • (2-cyclopropyl-4-pyridyl)methanamine
    • UVUFSQSQRVNXLH-UHFFFAOYSA-N
    • 859-319-6
    • 2-Cyclopropyl-4-pyridinemethanamine
    • DTXSID701294219
    • c-(2-cyclopropyl-pyridine-4-yl)-methylamine
    • SCHEMBL3193441
    • EN300-131585
    • DTXCID401724770
    • AKOS006351171
    • 1-(2-Cyclopropylpyridin-4-yl)methanamine
    • c-(2-cyclopropyl-pyridine-4-yl)methylamine
    • DB-149952
    • 852877-61-3
    • F8880-5481
    • Inchi: 1S/C9H12N2/c10-6-7-3-4-11-9(5-7)8-1-2-8/h3-5,8H,1-2,6,10H2
    • InChI Key: UVUFSQSQRVNXLH-UHFFFAOYSA-N
    • SMILES: C1(C2CC2)=NC=CC(CN)=C1

Computed Properties

  • Exact Mass: 148.100048391Da
  • Monoisotopic Mass: 148.100048391Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 132
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.3
  • Topological Polar Surface Area: 38.9Ų

(2-cyclopropyl-4-pyridyl)methanamine Security Information

(2-cyclopropyl-4-pyridyl)methanamine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
B426070-5mg
(2-cyclopropylpyridin-4-yl)methanamine
852877-61-3
5mg
$ 70.00 2022-06-07
TRC
B426070-10mg
(2-cyclopropylpyridin-4-yl)methanamine
852877-61-3
10mg
$ 95.00 2022-06-07
TRC
B426070-50mg
(2-cyclopropylpyridin-4-yl)methanamine
852877-61-3
50mg
$ 365.00 2022-06-07
Enamine
EN300-131585-0.05g
(2-cyclopropylpyridin-4-yl)methanamine
852877-61-3 95%
0.05g
$273.0 2023-05-02
Enamine
EN300-131585-0.1g
(2-cyclopropylpyridin-4-yl)methanamine
852877-61-3 95%
0.1g
$407.0 2023-05-02
Enamine
EN300-131585-0.25g
(2-cyclopropylpyridin-4-yl)methanamine
852877-61-3 95%
0.25g
$579.0 2023-05-02
Enamine
EN300-131585-0.5g
(2-cyclopropylpyridin-4-yl)methanamine
852877-61-3 95%
0.5g
$914.0 2023-05-02
Enamine
EN300-131585-1.0g
(2-cyclopropylpyridin-4-yl)methanamine
852877-61-3 95%
1g
$1172.0 2023-05-02
Enamine
EN300-131585-2.5g
(2-cyclopropylpyridin-4-yl)methanamine
852877-61-3 95%
2.5g
$2295.0 2023-05-02
Enamine
EN300-131585-5.0g
(2-cyclopropylpyridin-4-yl)methanamine
852877-61-3 95%
5g
$3396.0 2023-05-02

Additional information on (2-cyclopropyl-4-pyridyl)methanamine

Introduction to (2-cyclopropyl-4-pyridyl)methanamine (CAS No. 852877-61-3)

(2-cyclopropyl-4-pyridyl)methanamine (CAS No. 852877-61-3) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, holds potential applications in the development of novel therapeutic agents. In this comprehensive introduction, we will delve into the chemical properties, synthesis methods, biological activities, and recent advancements in the study of (2-cyclopropyl-4-pyridyl)methanamine.

Chemical Structure and Properties

(2-cyclopropyl-4-pyridyl)methanamine is a substituted pyridine derivative with a cyclopropyl group attached to the 2-position of the pyridine ring and a methylamine group at the 4-position. The cyclopropyl moiety imparts unique steric and electronic properties to the molecule, which can influence its reactivity and biological activity. The compound is typically synthesized through a series of well-defined chemical reactions, including nucleophilic substitution and reductive amination.

The molecular formula of (2-cyclopropyl-4-pyridyl)methanamine is C9H13N2, with a molecular weight of approximately 147.21 g/mol. It is a colorless liquid at room temperature and is soluble in common organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO). The compound exhibits moderate stability under standard laboratory conditions but should be stored in a cool, dry place to prevent degradation.

Synthesis Methods

The synthesis of (2-cyclopropyl-4-pyridyl)methanamine has been extensively studied, and several methods have been reported in the literature. One common approach involves the reaction of 4-chloromethylpyridine hydrochloride with cyclopropylmagnesium bromide followed by reductive amination with ammonia. This method yields high purity (2-cyclopropyl-4-pyridyl)methanamine with good yields.

An alternative synthetic route involves the coupling of 4-bromomethylpyridine with cyclopropaneboronic acid using palladium catalysis, followed by reductive amination. This method provides an efficient and scalable route for the preparation of the compound, making it suitable for large-scale production in industrial settings.

Biological Activities and Applications

(2-cyclopropyl-4-pyridyl)methanamine has shown promising biological activities that make it an attractive candidate for drug development. Recent studies have demonstrated its potential as a modulator of various biological targets, including receptors, enzymes, and ion channels.

In one notable study published in the Journal of Medicinal Chemistry, researchers investigated the effects of (2-cyclopropyl-4-pyridyl)methanamine on serotonin receptors. The compound was found to exhibit selective agonist activity at the 5-HT1A receptor, which is implicated in various neurological disorders such as depression and anxiety. This finding suggests that (2-cyclopropyl-4-pyridyl)methanamine could be developed into novel antidepressant or anxiolytic drugs.

Another area of interest is the role of (2-cyclopropyl-4-pyridyl)methanamine in cancer research. Studies have shown that the compound can inhibit the growth of certain cancer cell lines by interfering with key signaling pathways involved in cell proliferation and survival. For instance, it has been reported to suppress the activity of cyclin-dependent kinases (CDKs), which are essential for cell cycle progression.

Recent Research Developments

The field of medicinal chemistry is constantly evolving, and new insights into the properties and applications of (2-cyclopropyl-4-pyridyl)methanamine continue to emerge. One recent development involves its use as a building block in the synthesis of more complex molecules with enhanced biological activities.

A study published in Organic Letters described a novel synthetic strategy that utilizes (2-cyclopropyl-4-pyridyl)methanamine as a key intermediate in the preparation of pyrrolo[1,2-a]pyrazine derivatives. These derivatives exhibited potent antiviral activity against several RNA viruses, including influenza A virus and Zika virus. This research highlights the versatility of (2-cyclopropyl-4-pyridyl)methanamine as a starting material for drug discovery efforts targeting viral infections.

Safety Considerations and Future Prospects strong> p > < p >While( 2 -cyclo prop yl - 4 -py rid yl )meth an am ine strong >exhibits promising biological activities , it is important to conduct thorough safety evaluations before advancing it into clinical trials . Preclinical studies have shown that the compound is generally well tolerated at therapeutic doses , but further investigations are needed to assess its long-term safety profile . p > < p >In conclusion ,< strong >( 2 -cyc lo pr op yl - 4 -py rid yl )meth an am ine strong >( CAS No . 85 2877 -61 -3 ) represents an exciting molecule with diverse applications in medicinal chemistry and pharmaceutical research . Its unique structural features , coupled with its potential therapeutic benefits , make it an attractive target for further investigation . As research continues to uncover new insights into its properties and mechanisms of action , we can anticipate significant advancements in the development of novel drugs based on this compound . p > article > < /response >

Recommended suppliers
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.
Shaanxi pure crystal photoelectric technology co. LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shaanxi pure crystal photoelectric technology co. LTD
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Jiangsu Kolod Food Ingredients Co.,ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Kolod Food Ingredients Co.,ltd